molecular formula C9H4F3N3 B13046448 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile

7-(Trifluoromethyl)-1H-indazole-3-carbonitrile

Cat. No.: B13046448
M. Wt: 211.14 g/mol
InChI Key: ZTGGHXLMIGYEOH-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1H-indazole-3-carbonitrile is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoromethyl group enhances the compound’s chemical stability, lipophilicity, and metabolic resistance, making it a valuable entity in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na under mild conditions . This method selectively introduces the trifluoromethyl group at the desired position, yielding the target compound efficiently.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available precursors and environmentally friendly reagents. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry: In chemistry, 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile serves as a building block for synthesizing more complex fluorinated compounds. Its unique properties make it a valuable intermediate in organic synthesis .

Biology: The compound’s stability and lipophilicity make it suitable for biological studies, including drug discovery and development. It can be used to design molecules with enhanced pharmacokinetic properties .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its incorporation into drug molecules can improve their efficacy and metabolic stability .

Industry: The compound finds applications in the agrochemical industry as a precursor for synthesizing pesticides and herbicides. Its stability and resistance to metabolic degradation make it an ideal candidate for such applications .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H4F3N3

Molecular Weight

211.14 g/mol

IUPAC Name

7-(trifluoromethyl)-1H-indazole-3-carbonitrile

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)6-3-1-2-5-7(4-13)14-15-8(5)6/h1-3H,(H,14,15)

InChI Key

ZTGGHXLMIGYEOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NN=C2C#N

Origin of Product

United States

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